molecular formula C6H14ClNO B1469460 (S)-3-Methoxypiperidine hydrochloride CAS No. 688809-96-3

(S)-3-Methoxypiperidine hydrochloride

Cat. No. B1469460
M. Wt: 151.63 g/mol
InChI Key: ZRDDHBSVIQRILE-RGMNGODLSA-N
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Description

“(S)-3-Methoxypiperidine” likely refers to a specific stereoisomer of a compound in the piperidine class. Piperidines are a class of organic compounds with a six-membered ring containing one nitrogen atom . The “3-Methoxy” part suggests a methoxy group (–O–CH3) attached to the third carbon in the piperidine ring. The “hydrochloride” indicates that the compound forms a salt with hydrochloric acid .


Molecular Structure Analysis

The molecular structure would likely consist of a six-membered ring (piperidine) with a methoxy group attached to one of the carbons. The exact structure would depend on the specific stereochemistry of the “(S)-3-Methoxypiperidine” part .


Chemical Reactions Analysis

Piperidines can undergo various chemical reactions, including substitutions, reductions, and oxidations . The presence of the methoxy group may influence the reactivity and selectivity of these reactions.


Physical And Chemical Properties Analysis

The physical and chemical properties of “(S)-3-Methoxypiperidine hydrochloride” would depend on its specific structure. Generally, hydrochloride salts of organic bases tend to be more water-soluble than their parent compounds .

Scientific Research Applications

Environmental Estrogens and Toxicology

Research on compounds like Methoxychlor highlights the significance of studying chemical substances with estrogenic activity. Methoxychlor, an organochlorine pesticide, through its metabolism to HPTE, demonstrates estrogenic effects, impacting fertility and developmental processes. This body of work underscores the importance of understanding the biological interactions of chemicals within the environment and their potential hazards, laying the groundwork for studying similar compounds (Cummings, 1997).

Pharmacological Effects and Antidepressant Response

The investigation into tricyclic antidepressants like imipramine hydrochloride and amitriptyline hydrochloride, focusing on response prediction, illustrates the complexity of pharmacological treatments. Studies aiming to identify predictors of positive responses to antidepressants touch on the biochemical underpinnings that could be relevant when exploring the pharmacodynamics of other compounds, including “(S)-3-Methoxypiperidine hydrochloride” (Bielski & Friedel, 1976).

Antioxidant Activity in Medical and Industrial Applications

The exploration of the antioxidant properties of compounds like Syringic Acid (SA) indicates the therapeutic and industrial significance of antioxidants. SA's wide range of therapeutic applications, including its potential in diabetes, cardiovascular diseases, and cancer treatment, as well as its industrial applications, highlight the multifaceted uses of chemical compounds in health and technology sectors (Srinivasulu et al., 2018).

Analytical Methods for Determining Antioxidant Activity

The development and refinement of analytical methods to assess antioxidant activity, as reviewed by Munteanu and Apetrei (2021), are crucial for evaluating the potential health benefits of chemical compounds. Such methodologies are essential for investigating compounds like “(S)-3-Methoxypiperidine hydrochloride,” especially when considering their potential biological or pharmacological effects Munteanu & Apetrei, 2021.

Safety And Hazards

As with any chemical compound, handling “(S)-3-Methoxypiperidine hydrochloride” would require appropriate safety measures. Hydrochloride salts can be corrosive and irritating to the skin, eyes, and respiratory system .

properties

IUPAC Name

(3S)-3-methoxypiperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.ClH/c1-8-6-3-2-4-7-5-6;/h6-7H,2-5H2,1H3;1H/t6-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRDDHBSVIQRILE-RGMNGODLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCCNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@H]1CCCNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-3-Methoxypiperidine hydrochloride

CAS RN

688809-96-3
Record name Piperidine, 3-methoxy-, hydrochloride (1:1), (3S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=688809-96-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3S)-3-methoxypiperidine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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